GSK2982772

Kinase selectivity Off-target activity RIPK1 specificity

GSK2982772 is a first-in-class, highly selective allosteric RIPK1 inhibitor (human IC50=16 nM) with >10,000-fold selectivity over 339 kinases. Unlike generic necroptosis inhibitors, it binds a unique allosteric pocket, ensuring on-target phenotypes. Clinically evaluated in Phase IIa trials for psoriasis, RA, and UC, it reduces IL-1β and IL-6 in human UC explants—the gold standard for IBD research. Its short half-life and linear PK make it an ideal benchmark for MR formulation. For definitive RIPK1 studies, accept no substitute.

Molecular Formula C20H19N5O3
Molecular Weight 377.4 g/mol
CAS No. 1622848-92-3
Cat. No. B607817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2982772
CAS1622848-92-3
SynonymsGSK2982772;  GSK-2982772;  GSK 2982772.
Molecular FormulaC20H19N5O3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NNC(=N3)CC4=CC=CC=C4
InChIInChI=1S/C20H19N5O3/c1-25-15-9-5-6-10-16(15)28-12-14(20(25)27)21-19(26)18-22-17(23-24-18)11-13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,21,26)(H,22,23,24)/t14-/m0/s1
InChIKeyLYPAFUINURXJSG-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK2982772 (CAS 1622848-92-3): Baseline Overview of the RIPK1 Inhibitor Tool Compound for Inflammatory Disease Research


GSK2982772 (CAS 1622848-92-3) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), identified as a first-in-class clinical candidate for inflammatory diseases [1]. It is a benzoxazepinone derivative discovered through a DNA-encoded library screen, and it binds to a unique allosteric pocket of the RIPK1 kinase domain [1]. The compound has progressed to Phase IIa clinical studies for plaque psoriasis, rheumatoid arthritis (RA), and ulcerative colitis (UC) [1]. Its primary value in research lies in its exceptional kinome-wide selectivity and its ability to specifically block RIPK1-dependent necroptosis and inflammatory cytokine production in human cellular and ex vivo models [2].

GSK2982772 (CAS 1622848-92-3): Why Substituting GSK2982772 with Other RIPK1 Inhibitors or Analogs Fails in Research Applications


Direct substitution of GSK2982772 with alternative RIPK1 inhibitors (e.g., Necrostatin-1s, GSK3145095, or ZB-R-55) or structural analogs in research workflows is scientifically invalid due to profound differences in potency, selectivity profile, binding mode, and species cross-reactivity. GSK2982772 is a highly specific, primate-selective allosteric RIPK1 inhibitor [1], whereas Necrostatin-1s is a tool compound with substantially lower potency (IC50 = 754-910 nM [2]) and an IDO-targeting liability absent in GSK2982772. The discovery of novel 'dual-mode' inhibitors, such as ZB-R-55, which are reported to be 10-fold more potent than GSK2982772 , further underscores that potency alone does not define interchangeability; these compounds differ fundamentally in their binding mechanisms and, consequently, their biological profiles [3]. Therefore, using GSK2982772 as a reference standard or tool compound requires strict adherence to its specific, well-documented properties to ensure reproducible and interpretable results in assays of RIPK1-dependent biology.

GSK2982772 (CAS 1622848-92-3): Quantitative Evidence of Differentiation from Key Comparators


GSK2982772 Exhibits >10,000-Fold Kinase Selectivity Over a 339-Kinase Panel, Surpassing Non-Selective Tool Compounds

GSK2982772 demonstrates exceptional kinome selectivity, with greater than 10,000-fold selectivity for RIPK1 over a panel of 339 kinases when tested at a concentration of 10 µM [1]. This selectivity profile is a critical differentiator from the widely used preclinical tool compound Necrostatin-1s, which, despite being more selective than its predecessor Nec-1, is reported to be >1000-fold selective for RIPK1 over 485 kinases, with a primary mechanism of action involving RIPK1 inhibition at an IC50 of 754-910 nM [2]. This high degree of specificity for GSK2982772 minimizes off-target kinase interactions, making it a superior reference standard for establishing on-target RIPK1 pharmacology in cellular and biochemical assays.

Kinase selectivity Off-target activity RIPK1 specificity

GSK2982772 Demonstrates Primate-Selective RIPK1 Inhibition, a Key Distinction from Pan-Species Inhibitors

GSK2982772 exhibits pronounced species selectivity, potently inhibiting human and monkey RIPK1 (IC50 values of 16 nM and 20 nM, respectively) but is markedly less potent against mouse RIPK1 (IC50 of 2,500 nM) [1]. This is in contrast to the clinical candidate GSK3145095, which also potently inhibits human RIPK1 (IC50 = 6.3 nM) [2] and demonstrates comparable cellular activity (U937 cell necroptosis IC50 = 6.3 nM) [3], but for which species selectivity data is not widely detailed. The unique species selectivity of GSK2982772 is a direct consequence of its binding to a primate-specific allosteric pocket [1], making it an essential tool for studies in human cells and primate models, but ineffective in standard mouse models unless very high doses are used.

Species selectivity RIPK1 inhibition Primate model

GSK2982772 Displays Weak CYP and hERG Inhibition, Indicating a Favorable Preclinical Safety Profile

GSK2982772 exhibits a clean in vitro safety profile against key toxicity liabilities. It shows no inhibitory potential toward recombinant human cytochrome P450 (CYP) enzymes, with the exception of weak activity against CYP2C9 (IC50 = 25 µM) [1]. It also demonstrates weak concentration-dependent inhibition of the hERG channel in HEK-293 cells, with an estimated IC50 of 195 µM [1]. These values are substantially higher than the compound's potency for its target (RIPK1 IC50 = 16 nM), indicating a wide therapeutic window and low potential for drug-drug interactions or cardiotoxicity at pharmacologically relevant concentrations. This profile is a hallmark of the lead optimization that produced GSK2982772 and differentiates it from earlier generation or less optimized RIPK1 inhibitors which may have narrower safety margins.

CYP inhibition hERG liability ADME-Tox

GSK2982772 Ex Vivo Efficacy in Ulcerative Colitis (UC) Explant Assay: A Unique Model of Human Disease

GSK2982772 has demonstrated the ability to reduce spontaneous production of pro-inflammatory cytokines IL-1β and IL-6 in a concentration-dependent manner from human ulcerative colitis (UC) explant tissue [1]. This ex vivo model, using diseased human tissue, is a powerful and clinically relevant differentiator. While the clinical trials of GSK2982772 in active UC did not meet their primary efficacy endpoints [2], the ex vivo data remains a key piece of evidence for its on-target, anti-inflammatory activity in a human tissue context. This is in contrast to the RIPK1 inhibitor SAR443122 (Eclitasertib), which is also being developed for UC [3] but for which similar, detailed ex vivo human tissue data is not as widely published. The ex vivo UC explant assay provides a robust, human-specific model to validate the anti-inflammatory potential of RIPK1 inhibition.

Ulcerative colitis Explant model Cytokine inhibition

GSK2982772 Phase I Clinical PK: 2-3 Hour Half-Life Drives Modified-Release Formulation Development

The clinical pharmacokinetic profile of GSK2982772 is defined by a short half-life of approximately 2-3 hours [1]. This characteristic, identified in first-in-human studies, necessitated the development of modified-release (MR) formulations to achieve sustained target engagement with once-daily dosing [2]. This PK property is a key differentiator from other clinical RIPK1 inhibitors like GFH312, for which systemic exposure increases with dose but detailed terminal half-life values are not a primary focus of the initial Phase I reports [3]. The short half-life of GSK2982772 makes it a benchmark compound for studying the PK/PD relationship of RIPK1 inhibition and for validating the utility of novel formulation technologies aimed at improving the therapeutic window of short half-life kinase inhibitors.

Pharmacokinetics Half-life Formulation development

GSK2982772 Demonstrates >90% RIPK1 Target Engagement in Blood Following Repeat Dosing in Humans

In a Phase I clinical study, repeat oral dosing of GSK2982772 at 60 mg or 120 mg BID achieved greater than 90% target engagement (TE) of RIPK1 over a 24-hour period in peripheral blood [1]. This robust PD marker was a key factor in advancing the compound to Phase II trials. This is a differentiating feature compared to GFH312, another RIPK1 inhibitor that demonstrated a decrease in phospho-RIPK1 levels in peripheral blood mononuclear cells (PBMCs) post-dose in its Phase I study [2], but for which the quantitative level of TE (>90% sustained over 24h) is not explicitly reported. The high and sustained target engagement of GSK2982772 provides a clear pharmacodynamic benchmark for comparing the efficacy of other RIPK1 inhibitors in clinical or preclinical settings.

Target engagement Pharmacodynamics Clinical biomarker

GSK2982772 (CAS 1622848-92-3): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Target Validation and Kinase Profiling for RIPK1-Dependent Pathways

GSK2982772 is the optimal reference compound for in vitro studies requiring high-confidence, on-target RIPK1 inhibition. Its >10,000-fold selectivity over a panel of 339 kinases minimizes off-target effects, making it superior to less selective tools like Necrostatin-1s [1]. This ensures that observed cellular phenotypes, such as inhibition of TNF-α-induced necroptosis, are directly attributable to RIPK1 blockade. Its human-specific potency (IC50 = 16 nM) makes it the standard for work in human cell lines [2].

Ex Vivo Human Disease Modeling: Investigating RIPK1 in Inflammatory Bowel Disease (IBD)

The unique ability of GSK2982772 to reduce IL-1β and IL-6 secretion from human ulcerative colitis explant tissue provides a direct, disease-relevant model for studying RIPK1's role in IBD [1]. This ex vivo assay is a powerful platform for testing the anti-inflammatory potential of RIPK1 inhibition in a human tissue context, making GSK2982772 an essential tool for IBD researchers. Its utility is distinct from clinical candidates like SAR443122, for which such detailed ex vivo human tissue data is not a primary published feature [2].

Formulation Development and PK/PD Modeling for Kinase Inhibitors

With its well-characterized, short half-life of 2-3 hours in humans [1], GSK2982772 serves as an ideal, challenging model compound for developing and validating modified-release (MR) drug delivery technologies [2]. Formulation scientists can use GSK2982772 to benchmark novel MR platforms designed to achieve sustained plasma concentrations and prolonged target engagement. This application is supported by the compound's linear PK and lack of accumulation upon repeat dosing [1].

Comparative Benchmarking of Novel RIPK1 Inhibitors

As a first-in-class, clinically evaluated compound with a wealth of publicly available data, GSK2982772 is the de facto standard for benchmarking new RIPK1 inhibitors. Researchers developing next-generation compounds can directly compare their lead's potency (RIPK1 IC50), kinase selectivity, and cellular activity against the published values for GSK2982772 [1]. Furthermore, its weak inhibition of CYP enzymes and hERG channel (IC50s of 25 µM and 195 µM, respectively) [2] provides a clear safety benchmark for evaluating the ADME-Tox profile of new chemical entities targeting RIPK1.

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